molecular formula C12H12NNaO4S B1324527 Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate CAS No. 84145-62-0

Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate

Cat. No.: B1324527
CAS No.: 84145-62-0
M. Wt: 289.28 g/mol
InChI Key: JDSIKRXXRVRPJF-UHFFFAOYSA-M
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Description

Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate is a naphthalene derivative characterized by an amino group at position 5, an ethoxy group at position 6, and a sulfonate group at position 2. This compound is structurally tailored for applications requiring water solubility and reactivity, such as dye intermediates, surfactants, or specialty chemicals. The ethoxy group enhances hydrophobicity slightly compared to hydroxyl or methoxy substituents, while the sulfonate ensures solubility in aqueous media. Its synthesis typically involves sulfonation of naphthalene derivatives followed by ethoxylation and amination steps.

Properties

IUPAC Name

sodium;5-amino-6-ethoxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S.Na/c1-2-17-11-6-3-8-7-9(18(14,15)16)4-5-10(8)12(11)13;/h3-7H,2,13H2,1H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSIKRXXRVRPJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84145-62-0
Record name Sodium 5-amino-6-ethoxynaphthalene-2-sulphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-6-ethoxynaphthalene-2-sulfonate typically involves the sulfonation of 5-amino-6-ethoxynaphthalene. The reaction is carried out under controlled conditions using sulfuric acid or other sulfonating agents. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce aminonaphthalene derivatives .

Scientific Research Applications

Analytical Chemistry

Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate is widely utilized in analytical chemistry, particularly in spectroscopic methods such as fluorescence spectroscopy. Its fluorescent properties allow for sensitive detection of analytes in complex mixtures.

Case Study : A study demonstrated its application in the detection of trace metals in environmental samples, where the compound acted as a fluorescent probe, significantly enhancing the sensitivity of the analysis .

Biochemistry

In biochemistry, this compound serves as a reagent for protein labeling and quantification. Its ability to form stable complexes with amino acids and proteins facilitates the study of protein interactions and dynamics.

Case Study : Research involving the use of this compound for labeling proteins showed improved detection limits in Western blot assays compared to traditional labeling techniques .

Pharmaceutical Development

The compound has been explored for its potential in drug formulation, particularly as a solubilizing agent for poorly soluble drugs. Its sulfonate group enhances solubility and bioavailability.

Data Table: Solubility Enhancement

CompoundSolubility (mg/mL)Enhancement Factor
Poorly Soluble Drug A0.510x
Poorly Soluble Drug B1.08x
This compound5.0-

This table illustrates the solubility enhancement achieved with this compound compared to poorly soluble drugs .

Environmental Science

In environmental science, this compound is used in studies related to pollutant detection and remediation processes. Its ability to interact with various organic pollutants makes it a valuable tool in environmental monitoring.

Case Study : A research project focused on using this compound to detect polycyclic aromatic hydrocarbons (PAHs) in water samples demonstrated its effectiveness as a selective adsorbent, leading to improved extraction methods .

Mechanism of Action

The mechanism of action of sodium 5-amino-6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate with structurally related naphthalene sulfonates and azo dyes:

Compound Key Substituents CAS Number Functional Groups Applications References
This compound (Target) -NH₂ (C5), -OCH₂CH₃ (C6), -SO₃⁻ (C2) Not Provided Amino, ethoxy, sulfonate Dye intermediates, surfactants N/A
Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenylazo)-2-naphthalenesulfonate -OH (C6), -SO₃⁻ (C2), phenylazo with -OCH₃/-CH₃/-SO₃⁻ 25956-17-6 Hydroxy, sulfonate, azo, methoxy, methyl Food color additive (e.g., JECFA-approved)
Sodium naphthalene-2-sulphonate -SO₃⁻ (C2) 532-02-5 Sulfonate General industrial uses (dispersant)
Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate -NH₂ (C6), -OH (C4), -SO₃⁻ (C2), azo with ethylphenylamino sulfonyl 70865-30-4 Amino, hydroxy, sulfonate, azo, sulfonamide Industrial dyes, specialty chemicals
Sodium (5Z)-6-oxo-5-(2-phenylhydrazin-1-ylidene)-5,6-dihydronaphthalene-2-sulfonate -SO₃⁻ (C2), phenylhydrazine-derived azo, -O (C6), dihydronaphthalene 1934-20-9 Sulfonate, azo, oxo, dihydronaphthalene Textile/ink dyes

Key Differences and Implications

Azo vs. Non-Azo Structures: The target compound lacks an azo group (-N=N-), unlike the JECFA-approved dye (CAS 25956-17-6) and the industrial dye (CAS 70865-30-4). The dihydronaphthalene derivative (CAS 1934-20-9) features a partially saturated ring, reducing aromatic stability compared to the fully conjugated naphthalene backbone of the target compound .

Solubility and Reactivity :

  • Sodium naphthalene-2-sulphonate (CAS 532-02-5) has a single sulfonate group, offering moderate solubility, while the target compound’s ethoxy group balances hydrophobicity for tailored solubility .
  • The JECFA-approved dye (CAS 25956-17-6) includes two sulfonate groups, enhancing water solubility for food applications .

Synthetic Pathways :

  • Azo dyes (e.g., CAS 25956-17-6) are synthesized via diazo coupling, whereas the target compound likely undergoes sulfonation and substitution reactions .

Research Findings and Data

Stability and Thermal Properties

  • Ethoxy Group Impact : The ethoxy group in the target compound likely improves thermal stability compared to methoxy analogs (e.g., CAS 25956-17-6), as ethyl chains resist oxidation better than methyl .
  • Azo Dye Degradation : Azo-linked compounds (e.g., CAS 70865-30-4) degrade under UV light, releasing amines, whereas the target compound’s lack of azo linkages may enhance photostability .

Industrial Relevance

Biological Activity

Sodium 5-amino-6-ethoxynaphthalene-2-sulfonate (CAS No. 84145-62-0) is a synthetic compound primarily used in biochemical research and applications. Its unique structure, characterized by an amino group and sulfonate moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂NNaO₄S
  • Molecular Weight : 289.28 g/mol
  • Synonyms : Sodium 5-amino-6-ethoxy-2-naphthalenesulfonate, 5-Amino-6-ethoxy-2-naphthalenesulfonic acid sodium salt

This compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting cellular components from damage caused by reactive oxygen species (ROS).
  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.
  • Cell Proliferation Modulation : Research suggests that this compound can influence cell proliferation rates in various cell lines, indicating its potential use in cancer research and therapy.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntioxidantDemonstrated significant radical scavenging ability in vitro.
Enzyme InhibitionInhibited cytochrome P450 activity, affecting drug metabolism.
Cell ProliferationReduced proliferation in cancer cell lines at specific concentrations.

Case Studies

  • Antioxidant Effects : A study conducted on human fibroblast cells showed that treatment with this compound significantly decreased markers of oxidative stress compared to untreated controls. The compound's ability to lower malondialdehyde (MDA) levels was particularly noteworthy, suggesting its potential as a therapeutic agent against oxidative damage.
  • Impact on Drug Metabolism : In a pharmacokinetic study involving rat liver microsomes, this compound was found to inhibit the metabolism of common pharmaceuticals like ibuprofen. This inhibition could have implications for drug interactions and efficacy in clinical settings.
  • Cancer Research : In vitro experiments using breast cancer cell lines demonstrated that this compound induced apoptosis at higher concentrations while promoting cell cycle arrest at lower doses. These findings indicate its dual role as a potential chemotherapeutic agent.

Q & A

Q. What protocols ensure reproducibility in spectral assignments for this compound?

  • Methodological Answer : Adopt IUPAC guidelines for NMR referencing (e.g., TMS at 0 ppm). Share raw spectral data in repositories like Zenodo. Cross-validate with independent labs using identical instrumentation settings .

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